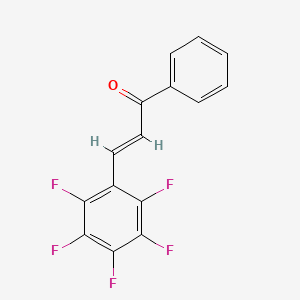

2,3,4,5,6-Pentafluorochalcone

Description

2,3,4,5,6-Pentafluorochalcone (CAS 54081-32-2) is a fluorinated aromatic ketone characterized by a chalcone backbone (C₆H₅COC₆F₅) with five fluorine atoms substituted on the benzene ring. It is commercially available at 95% purity (MFCD00483321) and is utilized in specialty chemical synthesis, particularly in pharmaceuticals and materials science .

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOFBHNILKPQLI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentafluorochalcone can be synthesized through the aldol condensation reaction. This involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. For 2,3,4,5,6-Pentafluorochalcone, the starting materials are typically 2,3,4,5,6-pentafluorobenzaldehyde and acetophenone. The reaction is carried out in an ethanol solution with sodium hydroxide as the base. The mixture is stirred at room temperature, and the product is isolated through recrystallization .

Industrial Production Methods: Industrial production of 2,3,4,5,6-Pentafluorochalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentafluorochalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated systems, leading to the formation of alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols and alkanes.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Materials Science

In materials science, 2,3,4,5,6-Pentafluorochalcone has been explored for its potential use in developing advanced materials such as:

- Fluorinated Polymers : The compound can be used as a monomer or additive in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Coatings : Its unique properties make it suitable for high-performance coatings that require low surface energy and high durability.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis due to its ability to undergo various chemical transformations:

- Building Block for Fluorinated Compounds : It can be utilized to synthesize other fluorinated compounds that are important in pharmaceuticals and agrochemicals.

- Reagent in Cross-Coupling Reactions : 2,3,4,5,6-Pentafluorochalcone can participate in cross-coupling reactions to form complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, the applications of 2,3,4,5,6-Pentafluorochalcone are particularly noteworthy:

- Antimicrobial Activity : Studies have indicated that fluorinated chalcones exhibit significant antimicrobial properties. The pentafluorinated version shows enhanced efficacy against various bacterial strains.

- Anticancer Properties : Preliminary research suggests that 2,3,4,5,6-Pentafluorochalcone may have anticancer effects due to its ability to inhibit certain cancer cell lines.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various fluorinated chalcones. The results demonstrated that 2,3,4,5,6-Pentafluorochalcone exhibited a minimum inhibitory concentration (MIC) lower than many traditional antibiotics against resistant bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Synthesis of Fluorinated Polymers

Research conducted at a leading polymer science institute explored the use of 2,3,4,5,6-Pentafluorochalcone in synthesizing high-performance fluoropolymers. The study highlighted how the incorporation of this compound improved the thermal stability and hydrophobicity of the resulting materials.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorochalcone involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Signal Transduction: It can interfere with signal transduction pathways, leading to altered cellular responses.

Reactive Oxygen Species (ROS) Generation: The compound can induce the production of reactive oxygen species, leading to oxidative stress and cell death in certain cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3,4,5,6-Pentafluorochalcone with structurally related fluorinated aromatic compounds, focusing on physicochemical properties, applications, and regulatory considerations.

Table 1: Key Properties of Fluorinated Aromatic Compounds

*Data inferred from structurally similar brominated analog ; †Included for halogenation effect comparison.

Structural and Functional Differences

- Fluorination vs.

- Backbone Diversity: Unlike chalcones (which have a propenone linker), biphenyls (e.g., 2,3,4,5,6-Pentafluorobiphenyl) lack a ketone group, reducing their polarity and altering reactivity in cross-coupling reactions .

Physicochemical Properties

- Solubility: Fluorinated chalcones and benzophenones exhibit extremely low water solubility (<0.1 μg/L), similar to brominated analogs, due to hydrophobic fluorine substituents .

- log Kow: High log Kow values (6.27–9.97) in fluorinated benzophenones suggest significant lipophilicity, which may influence bioavailability and environmental persistence .

Regulatory Landscape

- REACH Compliance: Fluorinated aromatic compounds like 2,3,4,5,6-Pentafluorochalcone must undergo rigorous safety assessments under EU regulations, mirroring requirements for pentafluorobenzophenone .

- Global Restrictions : Brominated analogs face stricter bans (e.g., Stockholm Convention), while fluorinated compounds are under increasing scrutiny for persistence .

Research Findings and Data Gaps

- Toxicity Data: Limited studies on 2,3,4,5,6-Pentafluorochalcone’s ecotoxicology highlight a critical research gap compared to brominated compounds .

Biological Activity

2,3,4,5,6-Pentafluorochalcone is a fluorinated derivative of chalcone, a class of compounds known for their diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure and have been extensively studied for their pharmacological potential. The introduction of fluorine atoms can significantly alter the biological properties of chalcones, enhancing their efficacy against various diseases.

Pharmacological Properties

The biological activity of 2,3,4,5,6-pentafluorochalcone has been investigated in several studies, highlighting its potential as an anticancer and antimicrobial agent. The following sections summarize key findings related to its biological activities.

Anticancer Activity

Research indicates that chalcones exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Against MCF-7 Cells : In studies involving chalcone derivatives, compounds with similar structures to 2,3,4,5,6-pentafluorochalcone showed IC50 values ranging from 4.4 µM to 20 µM against MCF-7 breast cancer cells. These values suggest that fluorinated chalcones may possess enhanced anticancer properties compared to non-fluorinated analogs .

- Mechanism of Action : The cytotoxicity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Structure-activity relationship (SAR) studies indicate that the presence of fluorine increases the lipophilicity and stability of the compounds, which may enhance their interaction with cellular targets .

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties:

- Antibacterial Activity : Studies have shown that certain chalcone derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For example, some synthesized derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like penicillin and tetracycline .

- Antifungal Activity : The antifungal activity of chalcones has been documented against pathogens such as Candida albicans. Compounds similar to pentafluorochalcone have shown promising results in inhibiting fungal growth in vitro .

Case Studies and Research Findings

A selection of case studies illustrates the biological activity of 2,3,4,5,6-pentafluorochalcone and its derivatives:

The mechanisms underlying the biological activities of 2,3,4,5,6-pentafluorochalcone include:

- Inhibition of Enzyme Activity : Some studies have shown that chalcones can inhibit key enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Chalcones may induce oxidative stress in cancer cells leading to apoptosis.

- Modulation of Signaling Pathways : They can affect various signaling pathways such as MAPK and PI3K/Akt pathways which are crucial for cell survival and proliferation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3,4,5,6-Pentafluorochalcone?

- Answer : The synthesis of fluorinated chalcones typically involves Claisen-Schmidt condensation between a pentafluorinated acetophenone derivative and an aromatic aldehyde. For fluorinated aromatic ketones, trifluoroacetic acid or acidic ionic liquids are often used as catalysts to enhance reaction efficiency . Purification may require column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures. Confirm the product using NMR (to verify fluorine substitution) and high-resolution mass spectrometry (HRMS) .

Q. How can the purity and structural integrity of 2,3,4,5,6-Pentafluorochalcone be validated?

- Answer : Use a combination of:

-

Chromatography : HPLC with UV detection at 254 nm (fluorinated aromatics absorb strongly in this range) .

-

Spectroscopy : and NMR to confirm substitution patterns and absence of impurities. For example, NMR chemical shifts for pentafluorinated compounds typically range between -140 to -160 ppm .

-

X-ray crystallography : Resolve crystal structures to confirm bond angles and packing behavior (see Table 1 for analogous crystal parameters) .

Table 1 : Crystallographic Data for Related Pentafluorinated Compounds

Compound Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Reference Pentafluorobenzoate complex P1 9.288 11.10 15.72 75.93 79.45 87.14 1545.6

Q. What safety precautions are critical when handling 2,3,4,5,6-Pentafluorochalcone?

- Answer : Fluorinated thiophenols and related compounds exhibit high reactivity and potential toxicity. Key precautions include:

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Store under inert gas (argon) to prevent hydrolysis or oxidation .

- Dispose of waste via certified hazardous waste contractors due to environmental persistence of fluorinated compounds .

Advanced Research Questions

Q. How do the electron-withdrawing effects of pentafluorination influence the compound’s reactivity in cross-coupling reactions?

- Answer : The strong electron-withdrawing nature of fluorine substituents lowers the electron density of the aromatic ring, enhancing electrophilic substitution at meta/para positions. For example:

- Suzuki-Miyaura coupling : Use Pd(PPh) catalyst with aryl boronic acids in THF/water (3:1) at 80°C. Monitor reaction progress via NMR to track fluorine environment changes .

- Mechanistic insights : Density functional theory (DFT) calculations can model charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated chalcones?

- Answer : Contradictions often arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. Mitigation strategies:

- Variable-temperature NMR : Identify tautomeric shifts by cooling samples to -40°C .

- Complementary techniques : Pair X-ray diffraction with solid-state NMR to distinguish static vs. dynamic disorder .

- Computational validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Q. How can 2,3,4,5,6-Pentafluorochalcone be functionalized for advanced materials applications?

- Answer : Functionalization routes include:

- Click chemistry : Azide-alkyne cycloaddition to attach polymers or biomolecules. For example, graft copolymers via Cu(I)-catalyzed reactions in DMF at 60°C .

- Electrochemical fluorination : Modify the chalcone backbone for battery electrolytes or ion-conductive membranes .

- Photophysical tuning : Introduce donor-acceptor groups to alter fluorescence properties for OLED applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.